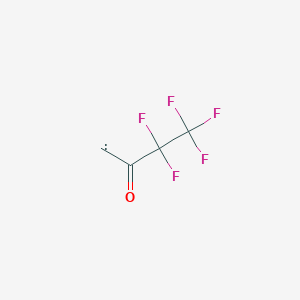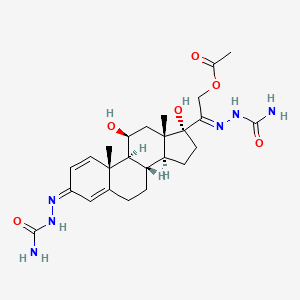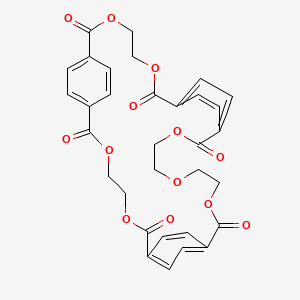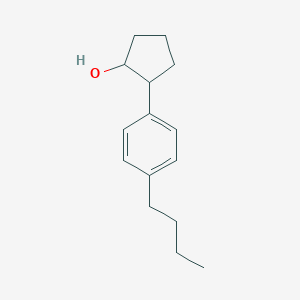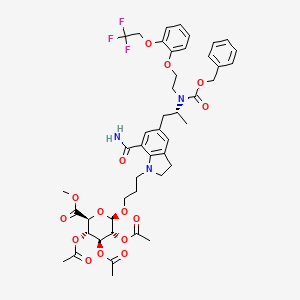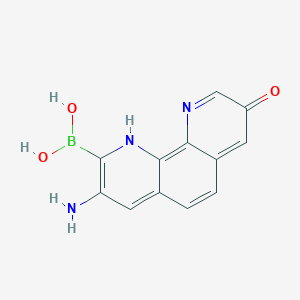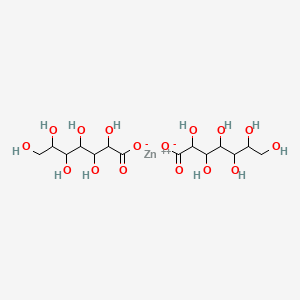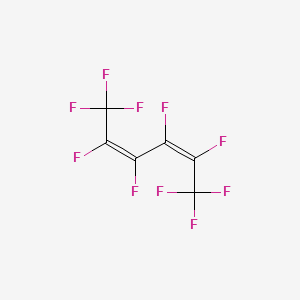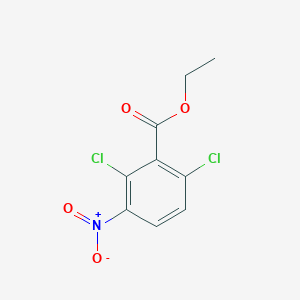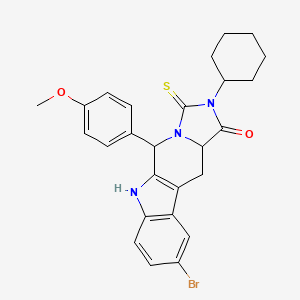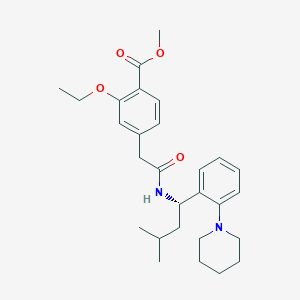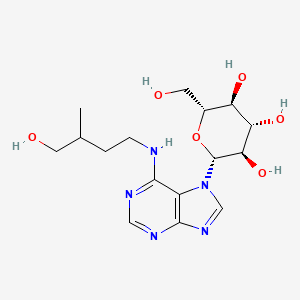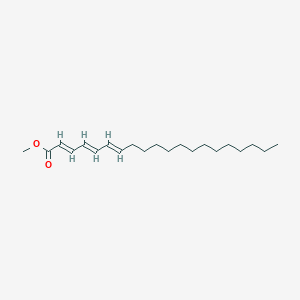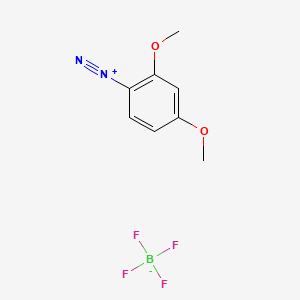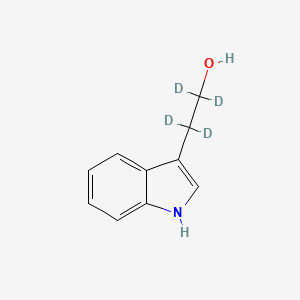
Tryptophol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophol-d4 is a deuterated form of tryptophol, an aromatic alcohol with the chemical formula C10H11NO. Tryptophol is known for its sleep-inducing properties and is found in wine as a secondary product of ethanol fermentation. The deuterated form, this compound, is used in scientific research to study metabolic pathways and reaction mechanisms due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tryptophol can be synthesized through several methods. One common method involves the reduction of ethyl 3-indolyl-acetate using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at room temperature . Another method involves the reduction of 3-substituted-dioxindoles using a borane tetrahydrofuran complex . These methods provide high yields and are efficient for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of tryptophol typically involves the Fischer indole synthesis pathway, using phenylhydrazine hydrochloride and 2,3-dihydrofuran as raw materials . This method allows for continuous flow synthesis under various temperature conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tryptophol undergoes several types of chemical reactions, including:
Oxidation: Tryptophol can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of tryptophol can yield indole-3-ethanol.
Substitution: Tryptophol can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) and sodium borohydride are commonly used reducing agents.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Indole-3-acetaldehyde
Reduction: Indole-3-ethanol
Substitution: Various indole derivatives
Applications De Recherche Scientifique
Tryptophol-d4 has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and metabolic pathways.
Biology: Investigated for its role in quorum sensing in fungi and its effects on microbial communication.
Industry: Used in the synthesis of bioactive compounds and pharmaceuticals.
Mécanisme D'action
Tryptophol exerts its effects through various molecular targets and pathways. It is produced from tryptophan via the action of enzymes such as indolepyruvate decarboxylase and alcohol dehydrogenase . Tryptophol acts as a quorum-sensing molecule in fungi, influencing cell-to-cell communication and biofilm formation . It also induces sleep by interacting with neurotransmitter pathways in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxytryptophol: A hydroxylated derivative of tryptophol with similar sleep-inducing properties.
5-Methoxytryptophol: A methoxylated derivative with potential therapeutic effects.
Indole-3-acetaldehyde: An oxidation product of tryptophol involved in plant growth regulation.
Uniqueness
Tryptophol-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing metabolic pathways and studying reaction mechanisms. This stable isotope labeling provides a distinct advantage in research applications, allowing for precise tracking and analysis of biochemical processes.
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
1,1,2,2-tetradeuterio-2-(1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c12-6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11-12H,5-6H2/i5D2,6D2 |
Clé InChI |
MBBOMCVGYCRMEA-NZLXMSDQSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CNC2=CC=CC=C21)C([2H])([2H])O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


